molecular formula C18H35O3- B1260323 (R)-2-Hydroxystearate

(R)-2-Hydroxystearate

Cat. No. B1260323
M. Wt: 299.5 g/mol
InChI Key: KIHBGTRZFAVZRV-QGZVFWFLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxyoctadecanoate is a 2-hydroxyoctadecanoate that has R configuration. The conjugate base of (R)-2-hydroxyoctadecanoic acid. It is a conjugate base of a (R)-2-hydroxyoctadecanoic acid. It is an enantiomer of a (S)-2-hydroxyoctadecanoate.

Scientific Research Applications

Synthesis and Biological Activity

(R)-2-Hydroxystearate derivatives, specifically methyl (R)-9-hydroxystearate, have been synthesized and shown to exhibit antiproliferative activity against cancer cells. This activity is attributed to the specific positioning of groups that can form hydrogen bonds with molecular targets, a feature that is preserved even when the carboxy group of 9-HSA is esterified. Detailed studies on methyl (R)-9-hydroxystearate revealed its potential to inhibit cancer cell proliferation by affecting gene expression related to cell cycle regulation (Calonghi et al., 2019).

Structural and Rheological Properties

The structural and rheological properties of (R)-9-hydroxystearic acid (9-HSA) have been investigated due to its potential applications in medical and pharmaceutical domains. While it has been noted for its lower efficiency and thermal stability in gelling paraffin oil compared to its positional isomer (R)-12-HSA, the structural insights obtained through crystallography and rheology measurements provide valuable information for its potential applications (Asaro et al., 2019).

Applications in Biocatalysis

Microbial Hydration of Unsaturated Fatty Acids

The utilization of Lactobacillus rhamnosus as a whole-cell biocatalyst for the hydration of unsaturated fatty acids has been explored. This process is characterized by high regio- and stereoselectivity, resulting in the production of hydroxy derivatives like (R)-10-hydroxystearic acid. The enantiomeric purity of the resulting compounds is significant, highlighting the potential of this biotransformation protocol in producing fine chemicals (Serra & De Simeis, 2018).

Material Science Applications

Grease Thickeners and Organogelators

Salts of 12-hydroxystearate are recognized for their roles as organogelators and grease thickeners. Investigations into the aggregate structures of these salts in hexane through molecular dynamics simulations and quantum mechanical calculations offer insights into their rheological properties and potential industrial applications (Gordon et al., 2019).

Safety Evaluation for Food Contact Materials

properties

Product Name

(R)-2-Hydroxystearate

Molecular Formula

C18H35O3-

Molecular Weight

299.5 g/mol

IUPAC Name

(2R)-2-hydroxyoctadecanoate

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1/t17-/m1/s1

InChI Key

KIHBGTRZFAVZRV-QGZVFWFLSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@H](C(=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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